molecular formula C6H11BrO B12984817 1-((1-Bromovinyl)oxy)butane

1-((1-Bromovinyl)oxy)butane

Cat. No.: B12984817
M. Wt: 179.05 g/mol
InChI Key: XZHRBUIOWFAKPS-UHFFFAOYSA-N
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Description

1-((1-Bromovinyl)oxy)butane is an organic compound that belongs to the class of alkyl bromides It is characterized by the presence of a bromine atom attached to a vinyl group, which is further connected to a butane chain through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((1-Bromovinyl)oxy)butane can be synthesized through several methods. One common approach involves the reaction of butan-1-ol with a brominating agent such as hydrogen bromide (HBr) in the presence of a strong acid like sulfuric acid. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of butan-1-ol is protonated and subsequently replaced by a bromine atom .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and separation to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-((1-Bromovinyl)oxy)butane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted butanes, while elimination reactions can produce different alkenes .

Scientific Research Applications

1-((1-Bromovinyl)oxy)butane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be utilized in the development of new materials with specific properties.

    Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.

    Industrial Applications: It is employed in the production of various chemicals and polymers

Mechanism of Action

The mechanism of action of 1-((1-Bromovinyl)oxy)butane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-oxygen or carbon-carbon bonds. This reactivity is exploited in various synthetic applications to construct complex molecular architectures .

Comparison with Similar Compounds

Similar Compounds

    1-Bromobutane: Similar in structure but lacks the vinyl group.

    1-Chlorobutane: Contains a chlorine atom instead of bromine.

    1-Iodobutane: Contains an iodine atom instead of bromine.

    1-Fluorobutane: Contains a fluorine atom instead of bromine.

Uniqueness

1-((1-Bromovinyl)oxy)butane is unique due to the presence of both a vinyl group and a bromine atom, which imparts distinct reactivity compared to other alkyl halides. This combination allows for versatile applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

1-(1-bromoethenoxy)butane

InChI

InChI=1S/C6H11BrO/c1-3-4-5-8-6(2)7/h2-5H2,1H3

InChI Key

XZHRBUIOWFAKPS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=C)Br

Origin of Product

United States

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